molecular formula C12H16N4OS2 B5831028 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B5831028
M. Wt: 296.4 g/mol
InChI Key: PTCDXZUHGXUAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a useful research compound. Its molecular formula is C12H16N4OS2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is 296.07655349 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition

Urease is a nickel-containing enzyme found in various organisms, including bacteria and fungi. It catalyzes the conversion of urea to ammonia and carbon dioxide. Inhibition of urease is crucial for treating infections caused by Helicobacter pylori, a bacterium associated with gastric mucosa colonization. Researchers have designed and synthesized novel derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole and evaluated their urease inhibitory activity. These compounds exhibit promising results, with some demonstrating IC50 values as low as 2.85 µM .

Anti-Tubercular Potential

Syed et al. synthesized imidazole-containing compounds, including derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole. These compounds were evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strains. Notably, certain derivatives displayed potent anti-tubercular activity compared to others .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS2/c1-4-16-7(2)5-9(8(16)3)10(17)6-18-12-15-14-11(13)19-12/h5H,4,6H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCDXZUHGXUAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)CSC2=NN=C(S2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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